2-Ethyl-3-hydroxy-6-methylpyridine
Overview
Description
2-Ethyl-3-hydroxy-6-methylpyridine is a compound that belongs to the class of N-heterocyclic compounds, which are known for their diverse range of biological activities and applications in organic synthesis. The compound is structurally characterized by the presence of a pyridine ring, a versatile scaffold in medicinal chemistry, with specific substituents that may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound closely related to 2-ethyl-3-hydroxy-6-methylpyridine, has been improved by acylating 2-methylfuran with propionic anhydride, yielding a 71% yield of the intermediate 2-propionyl-5-methylfuran . This method demonstrates the potential for efficient synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using spectroscopic methods such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine was confirmed using X-ray data, which also supported the concept of the Janus group effect, where isopropyl groups protect the heteroatom from electrophilic attack . This structural information is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including aminomethylation, which is directed primarily to specific positions on the pyridine ring. For example, the aminomethylation of 3-hydroxy-6-methylpyridine is directed primarily to position 6 and then 4 of the pyridine ring . This selectivity is important for the synthesis of targeted functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of hydroxy groups can lead to strong hydrogen bonding, as observed in the solid state of 2,6-dihydroxypyridine and its N-methylated derivative . These properties are significant for the solubility, stability, and reactivity of the compounds.
Scientific Research Applications
Retinoprotective Effects
2-Ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise as a potential retinoprotector. A study found that its administration in a rat model of retinal ischemia–reperfusion improved retinal microcirculation and prevented ischemic injuries, compared to untreated groups. This suggests its potential in protecting against retinal damage (Peresypkina et al., 2020).
Synthesis Improvements
Yao Xing-sheng (2007) reported an improvement in the synthesis process of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant. The improved method resulted in a higher yield, indicating advancements in the efficiency of producing this compound (Yao Xing-sheng, 2007).
Chemical Synthesis
A study by Hoseinpour et al. (2020) described an efficient one-pot route for the synthesis of pyridin-2-yl-ethyl derivatives using 4-hydroxy-6-methyl-2H-pyran-2-one. This process highlights the versatility of 2-ethyl-3-hydroxy-6-methylpyridine in creating biologically active products (Hoseinpour et al., 2020).
Antioxidant Activity
Research by Semenov et al. (2020) synthesized derivatives containing 3-pyridinol fragment, including compounds with 2-ethyl-6-methylpyridin-3-ol structure. These compounds displayed varied effects on radical scavenging and antioxidant properties, indicating the chemical's potential in developing antioxidant therapies (Semenov et al., 2020).
Traumatic Brain Injury Research
A study investigated the effects of 2-ethyl-6-methyl-3-hydroxypyridine succinate on traumatic brain injury (TBI). It was found that the compound positively influenced RBCs' functional and metabolic parameters and improved microcirculatory brain structures in TBI models, suggesting its therapeutic potential in TBI treatment (Anastasia et al., 2021).
Hydrodenitrogenation Research
Wang et al. (2007) studied the hydrodenitrogenation of 2-methylpyridine and its intermediates. The research contributes to understanding the chemical reactions and mechanisms involved in processes using compounds like 2-ethyl-3-hydroxy-6-methylpyridine, relevant in industrial chemistry applications (Wang et al., 2007).
Cerebral Blood Perfusion
2-Ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been shown to increase cerebral blood flow in both normal and ischemic conditions in rat models. This finding is significant for potential therapeutic applications in cerebrovascular disorders (Gan'shina et al., 2011).
Safety And Hazards
2-Ethyl-3-hydroxy-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-ethyl-6-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGDYIGSCHWQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13258-59-8 (mono-hydrochloride) | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40178313 | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-hydroxy-6-methylpyridine | |
CAS RN |
2364-75-2 | |
Record name | Emoxipin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emoxipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emoxipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMOXYPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V247P5H4E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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